molecular formula C38H34N2O4P2 B1313700 p-Phos, (S)- CAS No. 221012-82-4

p-Phos, (S)-

Cat. No.: B1313700
CAS No.: 221012-82-4
M. Wt: 644.6 g/mol
InChI Key: JZOSBBLJKXSBBN-UHFFFAOYSA-N
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Description

p-Phos, (S)-, also known as (S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, is a chiral diphosphine ligand. It is widely recognized for its effectiveness in asymmetric catalysis, particularly in transition-metal-catalyzed reactions. The compound is part of a family of atropisomeric dipyridylphosphine ligands, which are known for their high enantioselectivity and broad substrate scope .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Phos, (S)-, typically involves the reaction of 2,2’-dihydroxy-1,1’-binaphthyl with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine .

Industrial Production Methods

Industrial production of p-Phos, (S)-, follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of p-Phos, (S)-, involves its coordination to a transition metal center, forming a chiral complex. This complex then facilitates the asymmetric transformation of substrates, leading to enantioenriched products. The molecular targets and pathways involved include the activation of hydrogen, silicon, and carbon-carbon bonds .

Comparison with Similar Compounds

Properties

IUPAC Name

[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOSBBLJKXSBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34N2O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221012-82-4, 362524-23-0
Record name p-Phos, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221012824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Phos, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362524230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-PHOS, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04VUU8H7L4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name P-PHOS, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW0P1P8U1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: (S)-P-Phos acts as a chiral ligand in a palladium catalyst system for the alternating copolymerization of propene and carbon monoxide, resulting in a chiral polyketone. [] This polyketone can then be reduced to a chiral polyalcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). [] The chirality of (S)-P-Phos plays a crucial role in controlling the stereochemistry of the polymerization reaction, ultimately leading to the formation of optically active polyalcohols.

A: (S)-P-Phos is highly effective in the asymmetric hydrogenation of aromatic ketones. [] When combined with a ruthenium precursor like RuCl2 and a diamine ligand like (S)-DAIPEN, it forms a powerful catalyst for this transformation. This catalyst system has demonstrated high activity and enantioselectivity in the synthesis of chiral alcohols, achieving an impressive 97.1% ee for 2'-bromophenyl ethanol. []

A: (S)-P-Phos, in conjunction with RuCl2 and (S)-DAIPEN, has been successfully employed in the synthesis of potassium-competitive acid blockers (P-CABs). [] Specifically, this catalyst system facilitated the asymmetric hydrogenation of aryl ketone intermediates to produce tricyclic imidazopyridines, key structural components of P-CABs. This approach allowed for the enantioselective synthesis of BYK 405879, a P-CAB drug, on a kilogram scale, highlighting the industrial applicability of (S)-P-Phos in pharmaceutical development. []

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